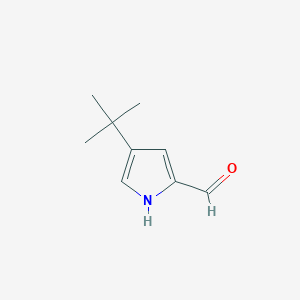

4-(tert-butyl)-1H-pyrrole-2-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-tert-butyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)7-4-8(6-11)10-5-7/h4-6,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTNYQGLBBFPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339441 | |

| Record name | 4-(tert-Butyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156245-57-7 | |

| Record name | 4-(tert-Butyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. This document details two primary synthetic strategies, providing in-depth experimental protocols, quantitative data, and workflow visualizations to aid in laboratory-scale and process development applications.

Executive Summary

The synthesis of this compound can be efficiently achieved through two main routes:

-

Direct Friedel-Crafts Alkylation: A one-step synthesis involving the direct alkylation of commercially available pyrrole-2-carbaldehyde with a tert-butylating agent in the presence of a Lewis acid catalyst. This method is straightforward and offers a rapid route to the target compound.

This guide will now delve into the specifics of each synthetic pathway, presenting the necessary data and protocols for their successful implementation.

Data Presentation

Table 1: Summary of Yields and Physical Data

| Synthetic Route | Key Steps | Starting Material | Product | Yield (%) | Melting Point (°C) |

| Route 1 | Friedel-Crafts Alkylation | Pyrrole-2-carbaldehyde | This compound | 65-75 | 82-83 |

| Route 2 | 1. Friedel-Crafts Alkylation2. Vilsmeier-Haack Formylation | Pyrrole | This compound | Not explicitly reported, but individual steps are generally high-yielding. | 82-83 |

Table 2: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 9.50-9.70 | br s | - | NH |

| 9.44 | d | 1.1 | CHO | |

| 6.99 | app pent | 1.5 | H5 | |

| 6.89-6.90 | m | - | H3 | |

| 1.27 | s | - | C(CH₃)₃ | |

| ¹³C NMR | 179.2 | - | - | CHO |

| 138.5 | - | - | C4 | |

| 132.4 | - | - | C2 | |

| 123.1 | - | - | C5 | |

| 119.0 | - | - | C3 | |

| 31.6 | - | - | C (CH₃)₃ | |

| 30.5 | - | - | C(C H₃)₃ |

Experimental Protocols

Route 1: Direct Friedel-Crafts Alkylation of Pyrrole-2-carbaldehyde

This one-step method provides a direct and efficient synthesis of the target compound. The reaction time is a critical parameter to control the regioselectivity, favoring the formation of the 4-substituted isomer.

Experimental Procedure:

-

To a solution of pyrrole-2-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane, add aluminum chloride (AlCl₃) (2.2 eq) cautiously at 0 °C.

-

To this mixture, add 2-chloro-2-methylpropane (tert-butyl chloride) (1.0 eq).

-

Stir the resulting mixture at room temperature for 2 hours to favor the formation of the 4-tert-butyl isomer.

-

Upon completion, the reaction is quenched by the slow addition of an aqueous solution of sodium hydroxide (30%).

-

Separate the organic phase and extract the aqueous phase exhaustively with dichloromethane.

-

Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield a crude residue.

-

Purify the residue by recrystallization from a suitable solvent system (e.g., pentane or hexanes) to afford this compound as a crystalline solid.[1]

Route 2: Two-Step Synthesis via 4-(tert-butyl)-1H-pyrrole

This route involves the preparation of the 4-tert-butylated pyrrole intermediate, followed by formylation.

Step 1: Synthesis of 4-(tert-butyl)-1H-pyrrole (Intermediate)

While a specific, detailed protocol for the direct tert-butylation of pyrrole to selectively yield the 4-isomer is not extensively documented due to the propensity of pyrrole to polymerize in the presence of strong acids, a plausible approach involves a Friedel-Crafts alkylation under carefully controlled conditions. An alternative, often higher-yielding, approach involves the use of a protecting group on the pyrrole nitrogen.

Illustrative Protocol (Friedel-Crafts Alkylation of N-protected Pyrrole):

-

Protect the nitrogen of pyrrole, for example, as the N-tosyl or N-Boc derivative.

-

To a solution of the N-protected pyrrole in a suitable solvent (e.g., carbon disulfide or dichloromethane), add aluminum chloride (AlCl₃) at a low temperature (e.g., 0 °C).

-

Add tert-butyl chloride dropwise to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature, monitoring the formation of the 4-tert-butylated product by a suitable analytical technique (e.g., TLC or GC-MS).

-

After the reaction is complete, quench the mixture with ice water and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Deprotect the N-protected 4-(tert-butyl)-1H-pyrrole using appropriate conditions (e.g., base hydrolysis for N-tosyl or acid treatment for N-Boc) to yield 4-(tert-butyl)-1H-pyrrole.

-

Purify the intermediate by column chromatography or distillation.

Step 2: Vilsmeier-Haack Formylation of 4-(tert-butyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like pyrrole.[1][2]

Experimental Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, place N,N-dimethylformamide (DMF) (1.1 eq).

-

Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, maintaining the internal temperature between 10-20 °C to form the Vilsmeier reagent.

-

After the addition is complete, remove the ice bath and stir the mixture for an additional 15 minutes.

-

Re-cool the mixture in an ice bath and add a suitable solvent such as ethylene dichloride.

-

Once the internal temperature is below 5 °C, add a solution of 4-(tert-butyl)-1H-pyrrole (1.0 eq) in the same solvent dropwise over 1 hour.

-

After the addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Cool the mixture and then add a solution of sodium acetate trihydrate (5.5 eq) in water.

-

Reflux the mixture again for 15 minutes with vigorous stirring.

-

After cooling, separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ether or dichloromethane).

-

Combine the organic extracts, wash with a saturated aqueous sodium carbonate solution, and dry over an anhydrous salt.

-

Remove the solvent under reduced pressure and purify the resulting residue by distillation or recrystallization to obtain this compound.

Mandatory Visualizations

Synthesis Workflows

References

An In-depth Technical Guide to the Physical Properties of 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectral properties of the heterocyclic compound 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and materials science, where pyrrole derivatives are of significant interest. This document summarizes key quantitative data, details experimental protocols for its synthesis, and provides a visual representation of the synthetic workflow.

Core Physical and Chemical Properties

This compound is a substituted pyrrole, a class of aromatic heterocyclic organic compounds. The introduction of a tert-butyl group at the 4-position and a carbaldehyde group at the 2-position of the pyrrole ring imparts specific chemical and physical characteristics.

| Property | Value | Reference |

| CAS Number | 156245-57-7 | [1] |

| Molecular Formula | C9H13NO | [1] |

| Molecular Weight | 151.21 g/mol | N/A |

| Melting Point | 82-83 °C (recrystallized from hexanes) | [2] |

| Appearance | Slightly pink solid | [2] |

Spectral Data Analysis

The structural characterization of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 3243 (s) | N-H stretch |

| 2956 (s) | C-H stretch (aliphatic) |

| 2863 (m) | C-H stretch (aliphatic) |

| 1660 (s) | C=O stretch (aldehyde) |

| 1490 (m) | Aromatic C=C stretch |

| 1449 (m) | Aromatic C=C stretch |

| 1387 (s) | C-H bend (tert-butyl) |

| 1353 (s) | C-H bend (tert-butyl) |

| 1141 (s) | C-N stretch |

| 841 (s) | C-H out-of-plane bend |

| 764 (s) | C-H out-of-plane bend |

Data obtained from a KBr pellet.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.50-9.70 | br s | 1H | N-H |

| 9.44 | d, J = 1.1 Hz | 1H | CHO |

| 6.99 | app pent, J = 1.5 Hz | 1H | Pyrrole C5-H |

| 6.89-6.90 | m | 1H | Pyrrole C3-H |

| 1.27 | s | 9H | C(CH₃)₃ |

¹³C NMR (100 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Assignment |

| 179.2 | C=O (aldehyde) |

| 138.5 | Pyrrole C4 |

| 132.4 | Pyrrole C2 |

| 123.1 | Pyrrole C5 |

| 119.0 | Pyrrole C3 |

| 31.6 | C (CH₃)₃ |

| 30.5 | C(C H₃)₃ |

Experimental Protocols

The synthesis of this compound can be achieved via Friedel-Crafts alkylation of pyrrole-2-carbaldehyde. A representative experimental protocol is detailed below, based on procedures outlined in the scientific literature.[2]

Materials:

-

Pyrrole-2-carbaldehyde

-

Aluminum trichloride (AlCl₃)

-

tert-Butyl halide (e.g., tert-butyl chloride)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), disperse pyrrole-2-carbaldehyde in dichloromethane.

-

Addition of Catalyst: Cool the dispersion in an ice bath. To the cooled mixture, add aluminum trichloride (1.0 to 1.5 molar equivalents) portion-wise, ensuring the temperature remains low.

-

Addition of Alkylating Agent: While maintaining the low temperature, add tert-butyl halide (0.8 to 1.3 molar equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at a controlled temperature, typically between -5 °C and 30 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding water or a dilute acid solution. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from hexanes to yield this compound as a slightly pink solid.[2]

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

Biological Context and Potential Applications

Pyrrole-2-carboxaldehyde derivatives are recognized for their diverse physiological activities.[3] While specific biological data for the 4-tert-butyl substituted analog is not extensively documented in publicly available literature, the pyrrole scaffold is a common feature in many biologically active compounds, including some with antibacterial properties. The functional groups present in this compound make it a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development.

References

An In-depth Technical Guide to 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound serves as a valuable building block for the synthesis of complex macrocycles, such as porphyrins, and other novel bioactive molecules. This document details its chemical structure, physicochemical properties, a robust experimental protocol for its synthesis, and its applications in research and development.

Core Compound Identification and Properties

This compound is a derivative of pyrrole, a five-membered aromatic heterocycle. The presence of a bulky tert-butyl group at the 4-position and a reactive carbaldehyde (formyl) group at the 2-position makes it a unique and strategic precursor in multi-step organic syntheses.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 156245-57-7[1][2] |

| Molecular Formula | C₉H₁₃NO[2] |

| Molecular Weight | 151.21 g/mol |

| SMILES | O=CC1=CC(C(C)(C)C)=CN1[1] |

| MDL Number | MFCD12924013[2] |

While specific experimental physical properties for this compound are not widely reported in publicly available literature, the properties of the parent compound, pyrrole-2-carbaldehyde, are well-documented and provided below for reference. The introduction of the tert-butyl group is expected to increase the melting point, boiling point, and lipophilicity.

Table 2: Physicochemical Properties of Pyrrole-2-carbaldehyde (Parent Compound)

| Property | Value |

| Appearance | Light yellow crystalline solid[3] |

| Melting Point | 43-46 °C[4] |

| Boiling Point | 217-219 °C[4] |

| Solubility | Soluble in chloroform, DMSO, methanol; Insoluble in water[4] |

Spectroscopic Profile

-

¹H NMR: The spectrum would feature a sharp singlet for the aldehyde proton (CHO) in the downfield region (δ 9-10 ppm). Signals for the two protons on the pyrrole ring would appear as distinct singlets or doublets. A prominent singlet integrating to nine protons in the upfield region (δ 1.0-1.5 ppm) would correspond to the tert-butyl group. A broad singlet for the N-H proton is also expected.

-

¹³C NMR: The spectrum would show a characteristic peak for the carbonyl carbon of the aldehyde at ~180 ppm. Resonances for the four carbons of the pyrrole ring and the quaternary and methyl carbons of the tert-butyl group would also be present.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (~1660-1700 cm⁻¹), an N-H stretch (~3200-3400 cm⁻¹), and C-H stretching bands for the aromatic ring and the alkyl group.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 151.21.

Experimental Protocols: Synthesis of this compound

A primary method for the synthesis of this compound involves the Friedel-Crafts alkylation of the pyrrole-2-carbaldehyde starting material. The following protocol is adapted from established patent literature.

Reaction: Friedel-Crafts Alkylation of Pyrrole-2-carbaldehyde.

Materials:

-

Pyrrole-2-carbaldehyde

-

Aluminum chloride (AlCl₃)

-

tert-Butyl chloride

-

Anhydrous solvent (e.g., dichloroethane)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

5% Hydrochloric acid (HCl)

Procedure:

-

Disperse pyrrole-2-carbaldehyde and 1.0 to 1.5 molar equivalents of aluminum chloride (AlCl₃) in an anhydrous solvent under an inert atmosphere.

-

Cool the dispersion to 0 °C using an ice bath.

-

Slowly add 0.8 to 1.3 molar equivalents of tert-butyl chloride to the cooled dispersion.

-

Allow the reaction mixture to stir at 0 °C for several minutes, then warm to room temperature and continue stirring for approximately 1.5 hours.

-

Monitor the reaction for the consumption of the starting material using a suitable technique (e.g., GC-MS).

-

Upon completion, evaporate the solvent.

-

Dissolve the residue in a mixture of water and 5% HCl, then perform an extraction with diethyl ether.

-

Dry the combined organic layers with anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent to yield the crude product, which can be further purified by dissolving in a sodium bicarbonate solution and extracting with dichloromethane to afford the final product as a solid.

Applications in Drug Development and Materials Science

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[5][6][7]

1. Precursor for Porphyrin Synthesis: 4-alkyl substituted pyrrole-2-carbaldehydes are crucial intermediates in the synthesis of specifically functionalized porphyrins.[8] The tert-butyl group provides steric bulk and increased solubility in organic solvents, which can be advantageous in the synthesis and purification of tetrapyrrolic macrocycles.[8] These synthetic porphyrins are investigated for applications in:

-

Photodynamic Therapy (PDT): As photosensitizers for cancer treatment.

-

Catalysis: Mimicking the catalytic activity of heme-containing enzymes.[9]

-

Materials Science: For the development of sensors and molecular wires.

2. Building Block for Bioactive Molecules: The aldehyde functional group is highly versatile, allowing for a range of chemical transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines and other derivatives. This reactivity makes this compound a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[10] While the specific biological activity of this compound is not extensively detailed, derivatives of substituted pyrroles have shown promise as selective butyrylcholinesterase (BChE) inhibitors, which are of interest for the treatment of Alzheimer's disease.[11][12]

Visualizations

Figure 1: Chemical structure of this compound.

Figure 2: Experimental workflow for the synthesis of the target compound.

Figure 3: Logical relationship showing the compound as a key synthetic intermediate.

References

- 1. This compound | CAS 156245-57-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. keyorganics.net [keyorganics.net]

- 3. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. hbni.ac.in [hbni.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. nbinno.com [nbinno.com]

- 11. 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Characterization of 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document details its synthesis, physicochemical properties, and spectroscopic data.

Core Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Melting Point | 82-83 °C (recrystallized from hexanes) | [1] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.50-9.70 (br s, 1H, NH), 9.44 (d, J=1.1 Hz, 1H, CHO), 6.99 (app pent, J=1.5 Hz, 1H, H5), 6.89-6.90 (m, 1H, H3), 1.27 (s, 9H, C(CH₃)₃) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 179.2, 138.5, 132.4, 123.1, 119.0, 31.6, 30.5 | [1] |

| Infrared (IR) (KBr pellet) | 3243 (s), 2956 (s), 2863 (m), 1660 (s), 1490 (m), 1449 (m), 1387 (s), 1353 (s), 1238 (m), 1141 (s), 1106 (m), 955 (s), 841 (s), 764 (s), 662 (s) cm⁻¹ | [1] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, based on the literature.[1]

Synthesis of this compound

-

Materials:

-

Pyrrole-2-carbaldehyde

-

Aluminum chloride (AlCl₃)

-

tert-Butyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Hexanes

-

-

Procedure:

-

A solution of pyrrole-2-carbaldehyde in dichloromethane is prepared.

-

To this solution, 1.0 to 1.5 molar equivalents of aluminum chloride are added, and the mixture is stirred.

-

Subsequently, 0.8 to 1.3 molar equivalents of tert-butyl chloride are added to the dispersion.

-

The reaction mixture is stirred at a suitable temperature for a sufficient time to allow for the formation of the product. The reaction progress can be monitored by standard techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted with dichloromethane.

-

The organic layer is dried over magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from hexanes to afford this compound as a slightly pink solid.[1]

-

Visualizations

The following diagrams illustrate the synthesis and a logical workflow for further investigation of this compound.

Caption: Synthetic pathway for this compound.

Caption: Potential research workflow for this compound.

Discussion

This compound is a derivative of pyrrole-2-carbaldehyde, a class of compounds that has been investigated for a variety of biological activities.[2] The introduction of a bulky tert-butyl group at the 4-position of the pyrrole ring can significantly influence the molecule's steric and electronic properties, which may in turn affect its biological activity and potential as a synthetic intermediate.

For drug development professionals, this compound represents a potential building block for the synthesis of novel therapeutic agents. Further research is warranted to explore its biological activity profile and to fully elucidate its potential in medicinal chemistry. The detailed synthetic protocol and comprehensive characterization data provided herein serve as a solid foundation for such future investigations.

References

In-Depth Technical Guide: 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde (CAS: 156245-57-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound with potential applications in organic synthesis and drug discovery. This document consolidates available data on its synthesis, properties, and spectral characteristics to serve as a valuable resource for professionals in the field.

Core Compound Information

This compound is a substituted pyrrole derivative characterized by a tert-butyl group at the 4-position and a carbaldehyde group at the 2-position of the pyrrole ring. Its chemical structure and properties are detailed below.

| Property | Value | Source |

| CAS Number | 156245-57-7 | N/A |

| Molecular Formula | C9H13NO | N/A |

| Molecular Weight | 151.21 g/mol | N/A |

| Melting Point | 82-83 °C (recrystallized from hexanes) | [1] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is provided in patent WO2001028997A2. The synthesis involves the Friedel-Crafts alkylation of pyrrole-2-carboxaldehyde with tert-butyl chloride in the presence of aluminum chloride as a catalyst.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Pyrrole-2-carboxaldehyde (1.0 equivalent)

-

Aluminum chloride (AlCl3) (1.2 equivalents)

-

tert-Butyl chloride (1.2 equivalents)

-

1,2-Dichloroethane (solvent)

-

Magnesium sulfate (MgSO4) (for drying)

-

Hexanes (for recrystallization)

Procedure:

-

A suspension of aluminum chloride (1.2 equivalents) in 1,2-dichloroethane is prepared in a reaction flask.

-

Pyrrole-2-carboxaldehyde (1.0 equivalent) is added to the suspension at room temperature, resulting in an exothermic reaction and the formation of a yellow solution.

-

The reaction flask is cooled in an ice bath to 0 °C.

-

tert-Butyl chloride (1.2 equivalents) is added dropwise via syringe over 1 minute at 0 °C.

-

The reaction mixture is stirred at 0 °C for 3 minutes and then at room temperature for 20 minutes.

-

The reaction is quenched by pouring the mixture into ice water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

The organic solution is dried over magnesium sulfate.

-

The solvent is removed under reduced pressure to yield a slightly pink solid.

-

The crude product is purified by recrystallization from hexanes to afford nearly pure this compound.

Yield: 95%[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectral Data

The following spectral data for this compound has been reported in patent WO2001028997A2.[1]

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| 9.50-9.70 | br s | 1H | NH | |

| 9.44 | d, J = 1.1 Hz | 1H | CHO | |

| 6.99 | app pent, J = 1.5 Hz | 1H | Pyrrole-H | |

| 6.89-6.90 | m | 1H | Pyrrole-H | |

| 1.27 | s | 9H | C(CH₃)₃ |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |

| 179.2 | CHO | |

| 138.5 | Pyrrole-C | |

| 132.4 | Pyrrole-C | |

| 123.1 | Pyrrole-C | |

| 119.0 | Pyrrole-C | |

| 31.6 | C (CH₃)₃ | |

| 30.5 | C(C H₃)₃ |

| Infrared (KBr pellet, cm⁻¹) | Interpretation |

| 3243 (s) | N-H stretch |

| 2956 (s) | C-H stretch (aliphatic) |

| 2863 (m) | C-H stretch (aliphatic) |

| 1660 (s) | C=O stretch (aldehyde) |

| 1490 (m) | C=C stretch (aromatic) |

| 1387 (s) | C-H bend (tert-butyl) |

| 1353 (s) | C-H bend (tert-butyl) |

| 1141 (s) | C-N stretch |

| 841 (s) | C-H out-of-plane bend |

| 764 (s) | C-H out-of-plane bend |

Biological Activity and Applications

As of the date of this guide, no specific studies detailing the biological activity or direct applications in drug development for this compound have been identified in the public domain.

However, the pyrrole-2-carbaldehyde scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of pyrrole-2-carbaldehyde have been investigated for a range of therapeutic applications, including but not limited to:

-

Anticancer agents: Certain pyrrole derivatives have shown cytotoxic activity against various cancer cell lines.

-

Antimicrobial agents: The pyrrole nucleus is a component of several compounds with antibacterial and antifungal properties.

-

Anti-inflammatory agents: Some pyrrole-containing compounds exhibit anti-inflammatory effects.

The presence of the bulky tert-butyl group in this compound can influence its lipophilicity and steric interactions with biological targets. This modification could potentially lead to altered potency, selectivity, or pharmacokinetic properties compared to other pyrrole-2-carbaldehyde derivatives. Therefore, this compound represents a valuable starting material for the synthesis of novel chemical entities for screening in various drug discovery programs.

Logical Relationship of Pyrrole-2-Carbaldehyde Derivatives in Drug Discovery

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a readily synthesizable compound with well-characterized spectral properties. While specific biological data for this molecule is currently unavailable, its structural features make it an interesting candidate for further investigation in medicinal chemistry and materials science. Researchers and drug development professionals can utilize the information presented in this guide to explore the potential of this compound and its derivatives in the development of novel therapeutic agents.

References

An In-depth Technical Guide to 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde, a substituted pyrrole derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis, and potential biological significance, offering valuable insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure consists of a pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, substituted with a tert-butyl group at the 4-position and a carbaldehyde (formyl) group at the 2-position. The presence of these functional groups imparts specific chemical reactivity and potential for biological interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | Calculated |

| CAS Number | 156245-57-7 | [1][2] |

| Appearance | Likely a solid | [3] |

| SMILES | O=Cc1cc(C(C)(C)C)cn1 | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the alkylation of a pyrrole-2-carbaldehyde precursor.[4] This method leverages the electrophilic substitution characteristics of the pyrrole ring.[4]

Experimental Protocol: Friedel-Crafts Alkylation

A common and effective method for the synthesis of 4-alkyl substituted pyrrole-2-carbaldehydes is through a Friedel-Crafts alkylation reaction.[4]

Materials:

-

Pyrrole-2-carbaldehyde

-

tert-Butyl halide (e.g., tert-butyl chloride)

-

Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

-

Hexanes

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve pyrrole-2-carbaldehyde in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, maintaining the temperature below 5°C.

-

To this mixture, add the tert-butyl halide dropwise via the dropping funnel over a period of 30 minutes.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.[4]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, characterization would typically involve the following techniques, with expected features based on its structure and data from the parent compound, pyrrole-2-carboxaldehyde.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a large singlet for the nine equivalent protons of the tert-butyl group, signals for the aldehyde proton, the NH proton of the pyrrole ring, and the two protons on the pyrrole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the carbonyl carbon of the aldehyde, the quaternary carbon and the methyl carbons of the tert-butyl group, and the four carbons of the pyrrole ring.

-

IR (Infrared) Spectroscopy: Key absorption bands would be expected for the N-H stretch of the pyrrole ring, C-H stretches of the alkyl and aromatic groups, and a strong C=O stretch from the aldehyde.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (151.21 g/mol ).

Biological Activity and Potential Applications

Pyrrole and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[5][6] While specific bioactivity data for this compound is limited in publicly available literature, the broader class of substituted pyrrole-2-carbaldehydes has demonstrated significant potential in several therapeutic areas.

-

Antimicrobial Activity: Many pyrrole derivatives have shown promising antibacterial and antifungal properties.[5][7] The pyrrole ring is a key component in several antimicrobial natural products.

-

Anticancer Activity: The pyrrole scaffold is present in a number of compounds with demonstrated anticancer activity.[6][8] These compounds can act through various mechanisms, including the inhibition of key enzymes or the disruption of cellular processes in cancer cells.

-

Antioxidant and Anti-inflammatory Effects: Some pyrrole-2-carbaldehyde derivatives have been reported to possess antioxidant and anti-inflammatory properties, which are relevant in the context of various chronic diseases.[9][10]

The tert-butyl group, being bulky and lipophilic, can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its ability to cross cell membranes and interact with biological targets.

Hypothetical Signaling Pathway Involvement

Based on the known anticancer activities of similar pyrrole-containing compounds, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways. The following diagram illustrates a hypothetical interaction.

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Conclusion

This compound is a synthetically accessible compound with a chemical structure that suggests potential for interesting biological activities. While further research is needed to fully elucidate its specific pharmacological profile, the established bioactivities of the broader class of substituted pyrrole-2-carbaldehydes make it a compound of interest for further investigation in the fields of medicinal chemistry and drug development. The synthetic protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this and related molecules.

References

- 1. keyorganics.net [keyorganics.net]

- 2. This compound | CAS 156245-57-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 156245-57-7 CAS MSDS (1H-Pyrrole-2-carboxaldehyde, 4-(1,1-dimethylethyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 10. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]

Spectroscopic and Synthetic Profile of 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde, a substituted pyrrole derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of comprehensive public domain spectroscopic data for this specific compound, this document presents a detailed synthesis protocol and offers spectroscopic data for the parent compound, pyrrole-2-carbaldehyde, as a comparative reference.

Spectroscopic Data

Reference Spectroscopic Data: Pyrrole-2-carbaldehyde

Table 1: ¹H NMR Spectroscopic Data for Pyrrole-2-carboxaldehyde

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 9.50 | s | - | CHO |

| 7.19 | m | - | H5 |

| 7.01 | m | - | H3 |

| 6.34 | m | - | H4 |

| 10.8 (broad) | s | - | NH |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Pyrrole-2-carboxaldehyde

| Chemical Shift (ppm) | Assignment |

| 179.2 | CHO |

| 132.7 | C2 |

| 126.2 | C5 |

| 122.1 | C3 |

| 110.6 | C4 |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for Pyrrole-2-carboxaldehyde

| Wavenumber (cm⁻¹) | Assignment |

| 3250 | N-H stretch |

| 1660 | C=O stretch (aldehyde) |

| 1540, 1420 | C=C stretch (pyrrole ring) |

Table 4: Mass Spectrometry Data for Pyrrole-2-carboxaldehyde

| m/z | Interpretation |

| 95 | [M]⁺ |

| 94 | [M-H]⁺ |

| 67 | [M-CO]⁺ |

Experimental Protocols

A patented method outlines the synthesis of this compound. This process involves the Friedel-Crafts alkylation of pyrrole-2-carbaldehyde.

Synthesis of this compound

Materials:

-

Pyrrole-2-carbaldehyde

-

Aluminum trichloride (AlCl₃)

-

tert-Butyl chloride

-

A suitable solvent (e.g., a non-polar organic solvent)

Procedure:

-

Pyrrole-2-carbaldehyde is dispersed in a suitable solvent.

-

Between 1.0 and 1.5 molar equivalents of aluminum trichloride (AlCl₃) are added to the dispersion.

-

From 0.8 to 1.3 molar equivalents of tert-butyl chloride are then added to the mixture.

-

The reaction is allowed to proceed at a suitable temperature for a sufficient time to facilitate the formation of this compound.

-

The product can be isolated and purified using standard organic chemistry techniques such as extraction and chromatography.

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process, starting from the Vilsmeier-Haack formylation of pyrrole, followed by a Friedel-Crafts alkylation.

Caption: Synthesis of this compound.

Technical Guide on the Solubility of 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde. Due to the absence of publicly available quantitative solubility data, this guide focuses on a qualitative analysis based on the compound's molecular structure and provides a detailed, standardized experimental protocol for its determination. This allows research and development professionals to generate precise, application-specific solubility data.

Introduction and Qualitative Solubility Analysis

This compound is a substituted pyrrole derivative with a molecular formula of C₉H₁₃NO and a molecular weight of 151.21 g/mol .[1][2] Its structure, featuring a combination of polar and nonpolar moieties, dictates its solubility profile. Understanding this profile is critical in various applications, including reaction chemistry, formulation development, and biological assays, where compound solubility can significantly impact outcomes.[3][4]

Molecular Structure Analysis:

-

Pyrrole Ring: The aromatic pyrrole ring contains a nitrogen atom with a hydrogen (N-H), which can act as a hydrogen bond donor. The ring system itself has moderate polarity.

-

Carbaldehyde Group (-CHO): The aldehyde functional group is polar and contains a carbonyl oxygen that can act as a hydrogen bond acceptor.

-

Tert-butyl Group (-C(CH₃)₃): This bulky alkyl group is highly nonpolar (lipophilic) and will significantly influence the molecule's interaction with nonpolar solvents.

Predicted Solubility Profile:

-

Aqueous Solvents (e.g., Water, Buffers): Solubility is expected to be low. While the pyrrole N-H and aldehyde C=O groups can interact with water, the large, nonpolar tert-butyl group is the dominant feature, limiting aqueous solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. These solvents can engage in hydrogen bonding with the solute while also accommodating the nonpolar tert-butyl group to some extent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is expected. These solvents can effectively solvate the polar regions of the molecule without the steric hindrance that might occur with protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Moderate solubility is likely, driven by favorable interactions between the solvent and the large tert-butyl group.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in common laboratory solvents is not available in peer-reviewed literature or public chemical databases. To facilitate research and development, the following table is provided as a template for recording experimentally determined values.

Table 1: Experimental Solubility Data Template for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| PBS (pH 7.4) | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| Dichloromethane (DCM) | 25 | HPLC-UV | ||

| Toluene | 25 | HPLC-UV |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[3][5][6] It measures the equilibrium concentration of a solute in a solvent, which is crucial for applications in drug discovery and formulation.[3][4]

Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest

-

Vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. An amount that ensures a solid phase remains after equilibration is crucial.

-

Accurately add a predetermined volume of the test solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate.[3][5] A preliminary time-course experiment can determine the minimum time required.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter (0.22 µm) into a clean analysis vial. Note: Ensure the filter material is compatible with the solvent to avoid leaching of contaminants.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility value, accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.

References

- 1. keyorganics.net [keyorganics.net]

- 2. glpbio.com [glpbio.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Friedel-Crafts Synthesis of Substituted Pyrroles for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The functionalization of this privileged heterocycle is therefore of paramount importance in the discovery of new therapeutic agents. The Friedel-Crafts reaction, a classic carbon-carbon bond-forming method, offers a powerful tool for introducing alkyl and acyl substituents onto the pyrrole ring, thereby enabling the synthesis of diverse molecular libraries for drug development.[4][5]

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation and alkylation of pyrroles, focusing on reaction mechanisms, regioselectivity, modern catalytic systems, and detailed experimental protocols relevant to professionals in drug discovery and development.

Core Principles of Friedel-Crafts Reactions on Pyrroles

The Friedel-Crafts reaction proceeds via electrophilic aromatic substitution, where an electrophile (a carbocation for alkylation, an acylium ion for acylation) attacks the electron-rich pyrrole ring.[6][7] However, the high reactivity of pyrrole presents a significant challenge, as it is notoriously prone to polymerization in the presence of strong Brønsted or Lewis acids like aluminum chloride (AlCl₃), which are traditionally used in these reactions.[8] Consequently, modern protocols often employ milder catalysts or specific substrates to circumvent this issue.

A key consideration in the Friedel-Crafts synthesis of substituted pyrroles is regioselectivity. Electrophilic substitution on an unsubstituted pyrrole ring typically occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate. However, this selectivity can be modulated by the choice of N-substituent, the catalyst, and the reaction conditions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a reliable method for introducing a ketone functionality onto the pyrrole ring.[9] The reaction typically involves an acyl halide or anhydride and a Lewis acid catalyst. The resulting acylium ion is resonance-stabilized and less prone to rearrangement compared to the carbocations in alkylation, leading to more predictable products.[9] Furthermore, the product ketone is deactivated towards further acylation, preventing polysubstitution.[9]

Mechanism and Regioselectivity:

The regioselectivity of acylation is highly dependent on the reaction conditions and the nature of the pyrrole substrate.

-

Weak Lewis Acids: Using weaker Lewis acids such as SnCl₄ or BF₃·Et₂O often results in the kinetically favored 2-acylpyrrole as the major product.[10]

-

Strong Lewis Acids (AlCl₃): With strong Lewis acids like AlCl₃, particularly when an N-sulfonyl protecting group is present, the reaction can be directed to the C3 (β) position.[10] This is rationalized by the formation of an organoaluminum intermediate, which then reacts with the acyl halide.[10] The choice of reaction procedure—either adding the pyrrole to a pre-formed acyl halide-catalyst complex or pre-treating the pyrrole with the catalyst before adding the acylating agent—can significantly influence the isomer ratio.[10]

dot

Caption: General mechanism of Friedel-Crafts acylation on a pyrrole ring.

Quantitative Data for Friedel-Crafts Acylation of N-Substituted Pyrroles:

| Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Product Ratio (C2:C3) | Yield (%) | Reference |

| N-p-toluenesulfonylpyrrole | 1-Naphthoyl chloride | AlCl₃ (1.2) | Dichloromethane | 25 | - | 1:2 to 3:4 | - | [10] |

| N-p-toluenesulfonylpyrrole | Acetyl chloride | AlCl₃ (1.1) | Dichloromethane | 0 | 1 | 10:90 | 95 | [10] |

| N-p-toluenesulfonylpyrrole | Acetyl chloride | EtAlCl₂ (1.1) | Dichloromethane | 0 | 1 | 48:52 | 81 | [10] |

| N-p-toluenesulfonylpyrrole | Acetyl chloride | SnCl₄ (1.1) | Dichloromethane | 0 | 1 | 85:15 | 80 | [10] |

| N-methylpyrrole | Benzoyl chloride | Resorcinarene Capsule (0.26) | CHCl₃ (water-sat.) | 30 | 20 | β/α = 50/50 | 99 | [11][12] |

| N-methylpyrrole | p-NO₂-benzoyl chloride | Resorcinarene Capsule (0.26) | CHCl₃ (water-sat.) | 50 | 5 | Only α-isomer | 99 | [11][12] |

| Pyrrole | Acetic anhydride | [CholineCl][ZnCl₂]₃ | Neat (Microwave) | 100 | 2 min | 100% C2 | 95 | [13] |

Experimental Protocol: C3-Acylation of N-p-Toluenesulfonylpyrrole [10]

This protocol is adapted from the AlCl₃-catalyzed acylation of N-p-toluenesulfonylpyrrole, which favors the 3-substituted product.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane under a nitrogen atmosphere.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add the acyl chloride (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred suspension.

-

Substrate Addition: After stirring the mixture for 15 minutes at 0 °C, add a solution of N-p-toluenesulfonylpyrrole (1.0 equivalent) in dry dichloromethane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 3-acyl-N-p-toluenesulfonylpyrrole.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces an alkyl group onto the pyrrole ring using an alkyl halide, alkene, or alcohol as the alkylating agent.[7] While synthetically valuable, this reaction is often more challenging than acylation due to issues of polyalkylation and the potential for carbocation rearrangements.[9] The use of strong Lewis acids can readily cause pyrrole polymerization, making catalyst selection critical.[8]

Modern approaches often utilize milder and more selective catalysts.[8] Enantioselective variants, which are crucial for drug development, have been successfully developed using chiral catalysts based on copper, zinc, or organocatalytic systems.[8][14][15] These methods allow for the synthesis of optically active alkylated pyrroles with high enantioselectivities.[8]

dot

Caption: Logical flow for controlling regioselectivity in pyrrole acylation.

Quantitative Data for Friedel-Crafts Alkylation of Pyrroles:

| Substrate | Alkylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | ee (%) | Reference |

| Pyrrole | β-Nitrostyrene | CuBr₂ / Chiral Ligand | - | RT | - | 2-alkylated pyrrole | - | up to 94 | [8] |

| N-Methylpyrrole | Cinnamaldehyde | Chiral Amine (1d) / TFA (20) | Et₂O | -30 | 48 | 2-alkylated pyrrole | 87 | 93 | [16] |

| Pyrrole | Chalcone | (S,S)-1 / Et₂Zn (15) | Toluene | RT | 48 | 2-alkylated pyrrole | 99 | 99 | [14] |

| Pyrrole | 2-Enoyl-pyridine N-oxide | Zn(OTf)₂ / L1 (10) | H₂O/CHCl₃ | 0 | 24 | 2-alkylated pyrrole | 94 | 99 | [17] |

Experimental Protocol: Asymmetric Alkylation of Pyrrole with a Nitroalkene [8]

This protocol is a general representation of an asymmetric Friedel-Crafts alkylation catalyzed by a copper complex.

-

Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon), dissolve the chiral Schiff base ligand (e.g., derived from bisphenol A, 10 mol%) in a suitable dry solvent (e.g., dichloromethane). Add CuBr₂ (10 mol%) and stir the mixture at room temperature for 1 hour to form the active catalyst complex.

-

Reaction Setup: To the catalyst solution, add pyrrole (3.0 equivalents).

-

Substrate Addition: Add the nitroalkene (1.0 equivalent) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using TLC until the nitroalkene is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the optically active alkylated pyrrole product.

Intramolecular Friedel-Crafts Cyclization

A powerful extension of the Friedel-Crafts reaction is its intramolecular variant, which is used to construct fused polycyclic systems containing a pyrrole ring. This strategy is highly valuable for synthesizing complex molecular architectures found in many natural products and drug candidates.[5][18] For example, indium(III)-catalyzed intramolecular Friedel-Crafts annulation has been used for the efficient synthesis of pyrrolo[3,2,1-ij]quinolin-4-ones in good to excellent yields and high diastereoselectivities.[19][20]

Applications in Drug Discovery and Development

The synthesis of substituted pyrroles via Friedel-Crafts reactions provides direct access to novel chemical entities for biological screening. The ability to control regioselectivity and, in the case of alkylation, stereoselectivity, is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. The acyl and alkyl groups introduced can serve as handles for further chemical modification or can directly interact with biological targets.

dot

Caption: Workflow of pyrrole synthesis in the drug discovery pipeline.

Conclusion

The Friedel-Crafts reaction remains a cornerstone of synthetic organic chemistry and a vital tool for the functionalization of pyrroles in the context of drug discovery. While challenges such as pyrrole's acid sensitivity persist, modern advancements in catalysis have provided milder, more selective, and even asymmetric methods for acylation and alkylation. By carefully selecting N-substituents, catalysts, and reaction conditions, researchers can control the regiochemical and stereochemical outcome of these reactions with increasing precision. The protocols and data presented herein offer a guide for medicinal chemists to effectively leverage the Friedel-Crafts synthesis of substituted pyrroles in the pursuit of novel therapeutics.

References

- 1. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. organic chemistry - Friedel-Crafts Alkylation of Pyrrole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 10. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 19. A general intramolecular Friedel-Crafts approach to functionalized pyrrolo[3,2,1-ij]quinolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.chem960.com [m.chem960.com]

Stability and Storage of 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific stability data for this substituted pyrrole, this guide draws upon information from safety data sheets (SDS) for the parent compound, 1H-pyrrole-2-carbaldehyde, general chemical principles of pyrroles and aldehydes, and relevant scientific literature.

Physicochemical Properties

A summary of the known physicochemical properties of 1H-pyrrole-2-carbaldehyde, the parent compound of this compound, is presented in Table 1. These properties provide a baseline for understanding the handling and storage requirements of its derivatives. The tert-butyl group is expected to increase the lipophilicity and boiling point of the molecule.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO | [1] |

| Molecular Weight | 95.10 g/mol | [1] |

| Appearance | Off-white to yellow crystals or solid | [2][3][4] |

| Melting Point | 43-47 °C | [1][4] |

| Boiling Point | 217-219 °C | [1] |

| Flash Point | 106-107 °C (closed cup) | [1][4] |

| Solubility | Soluble in chloroform, dimethyl sulfoxide, and methanol. Insoluble in water. | [5] |

| Storage Temperature | 2-8 °C | [1] |

Stability Profile and Potential Degradation Pathways

Key Factors Influencing Stability:

-

Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of air (oxygen). Pyrrole rings can also undergo oxidative degradation.

-

Light: Many organic compounds, including pyrroles, are sensitive to light and can undergo photochemical degradation.

-

Heat: Elevated temperatures can accelerate degradation reactions. The product is considered chemically stable under standard ambient conditions (room temperature). However, strong heating should be avoided as it may form explosive mixtures with air.

-

Incompatible Materials: Contact with strong oxidizing agents, strong bases, and strong reducing agents should be avoided as it may lead to vigorous reactions and decomposition[4][6].

A proposed logical workflow for assessing the stability of this compound is presented below.

Caption: A logical workflow for conducting stability studies on this compound.

A potential degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid.

Caption: A simplified diagram illustrating the potential oxidation of the aldehyde to a carboxylic acid.

Recommended Storage and Handling

Based on the available safety data for pyrrole-2-carbaldehydes, the following storage and handling procedures are recommended to ensure the stability and integrity of this compound.

Storage Conditions:

| Parameter | Recommendation | Rationale | Reference |

| Temperature | 2-8 °C | To minimize thermal degradation. | [1] |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | To prevent oxidation. | [7] |

| Light | Protect from light. | To prevent photochemical degradation. | [8] |

| Container | Store in a tightly closed container. | To prevent exposure to moisture and air. | [4][6] |

| Location | Store in a cool, dry, and well-ventilated area. | To ensure a stable environment. | [2][8] |

Handling Precautions:

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors[2].

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[2][3][4].

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[3][6].

-

Avoid generating dust. Combustible solid which may form explosive mixtures with air[2].

-

Wash hands thoroughly after handling[2].

-

Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents[4][6].

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols that can be adapted to assess the stability of this compound.

Protocol 1: Thermal Stability Assessment

-

Accurately weigh samples of this compound into individual, sealed vials.

-

Place the vials in temperature-controlled ovens at various temperatures (e.g., 25°C, 40°C, and 60°C).

-

At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each temperature.

-

Allow the vial to cool to room temperature.

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method.

Protocol 2: Photostability Assessment

-

Accurately weigh samples of this compound into individual, sealed, light-transparent vials.

-

Prepare a control sample by wrapping a vial in aluminum foil to protect it from light.

-

Expose the samples to a controlled light source (e.g., a photostability chamber with a calibrated UV and visible light output).

-

At specified time points, remove a sample vial and the corresponding dark control.

-

Dissolve the samples in a suitable solvent.

-

Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

Protocol 3: Oxidative Stability Assessment

-

Dissolve a known amount of this compound in a suitable solvent.

-

Add a controlled amount of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).

-

Maintain the solution at a constant temperature (e.g., room temperature).

-

At specified time points, take an aliquot of the reaction mixture.

-

Quench the oxidation reaction if necessary.

-

Analyze the aliquot for the disappearance of the parent compound and the appearance of degradation products using a validated stability-indicating HPLC method.

An experimental workflow for a typical stability study is depicted below.

Caption: A generalized workflow for conducting an experimental stability study.

Conclusion

While specific stability data for this compound is limited, a conservative approach to storage and handling is recommended based on the known properties of pyrrole-2-carbaldehydes. Storing the compound at refrigerated temperatures (2-8 °C), under an inert atmosphere, and protected from light will minimize the risk of degradation. For critical applications, it is strongly advised to conduct in-house stability studies to determine a precise shelf-life and to identify any potential degradation products under the intended storage and use conditions. The experimental protocols and workflows provided in this guide offer a starting point for such investigations.

References

- 1. ピロール-2-カルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.cn]

- 4. fishersci.es [fishersci.es]

- 5. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Pyrrole-2-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]

The Discovery and Synthesis of Substituted Pyrrole-2-carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrrole-2-carbaldehydes represent a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their inherent chemical reactivity and diverse pharmacological profiles have established them as crucial intermediates in the synthesis of pharmaceuticals, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth exploration of the discovery and synthesis of these valuable compounds, offering detailed experimental protocols, quantitative data, and a review of their role in modulating key cellular signaling pathways.

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of the pyrrole nucleus and the subsequent introduction of a carbaldehyde group at the 2-position can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Paal-Knorr Synthesis: A Cornerstone of Pyrrole Chemistry

One of the most fundamental and widely employed methods for constructing the pyrrole ring is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][3][4] The versatility of this method allows for the introduction of a wide variety of substituents at the nitrogen atom (N-1) and on the pyrrole ring itself.[5]

The general mechanism proceeds through the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1] While traditionally carried out under acidic conditions, numerous modifications have been developed to improve yields and accommodate a broader range of substrates, including the use of milder catalysts and solvent-free conditions.[3]

A representative protocol for the Paal-Knorr synthesis is as follows:

-

To a solution of hexane-2,5-dione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the desired primary aromatic amine (1.1 equivalents).

-

The reaction mixture is then heated to reflux for a specified period, typically ranging from 2 to 24 hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to afford the N-aryl-2,5-dimethylpyrrole.

The subsequent formylation at the 2-position can then be carried out using methods such as the Vilsmeier-Haack reaction.

The Vilsmeier-Haack Reaction: A Direct Route to Pyrrole-2-carbaldehydes

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[6][7][8][9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[8]

The electrophilic Vilsmeier reagent attacks the electron-rich C2 position of the pyrrole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired pyrrole-2-carbaldehyde.[8][9]

A detailed procedure for the Vilsmeier-Haack formylation is provided below:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, place N,N-dimethylformamide (1.1 equivalents).

-

Cool the flask in an ice bath and add phosphorus oxychloride (1.1 equivalents) dropwise, maintaining the temperature between 10-20°C.

-

After the addition is complete, remove the ice bath and stir the mixture for an additional 15 minutes.

-

Re-cool the mixture and add a solution of the N-substituted pyrrole (1 equivalent) in a suitable solvent like ethylene dichloride over 1 hour.

-

After the addition, heat the mixture to reflux for 15 minutes.

-

Cool the reaction mixture and cautiously add a solution of sodium acetate trihydrate (5.5 equivalents) in water.

-

Reflux the mixture again for 15 minutes with vigorous stirring.

-

After cooling, perform an aqueous workup with extraction using an organic solvent (e.g., ether or ethyl acetate).

-

The combined organic layers are washed, dried, and the solvent is evaporated.

-

The crude product is then purified by distillation under reduced pressure or column chromatography to yield the substituted pyrrole-2-carbaldehyde.[10]

Quantitative Data on the Synthesis of Substituted Pyrrole-2-carbaldehydes

The yields of substituted pyrrole-2-carbaldehydes are highly dependent on the chosen synthetic route and the nature of the substituents on the pyrrole ring. Below are tables summarizing representative yields for various synthetic transformations.

| Paal-Knorr Synthesis of N-Substituted Pyrroles | |||

| 1,4-Dicarbonyl Compound | Amine | Product | Yield (%) |

| Hexane-2,5-dione | Aniline | 1-Phenyl-2,5-dimethyl-1H-pyrrole | >60%[4] |

| Hexane-2,5-dione | Benzylamine | 1-Benzyl-2,5-dimethyl-1H-pyrrole | High |

| 1,4-Diphenylbutane-1,4-dione | Methylamine | 1-Methyl-2,5-diphenyl-1H-pyrrole | Good |

| Vilsmeier-Haack Formylation of Substituted Pyrroles | |||

| Pyrrole Substrate | Product | Yield (%) | Reference |

| Pyrrole | 1H-Pyrrole-2-carbaldehyde | 78-79% | [10] |

| 1-Methylpyrrole | 1-Methyl-1H-pyrrole-2-carbaldehyde | High | - |

| 1-Phenylpyrrole | 1-Phenyl-1H-pyrrole-2-carbaldehyde | Good | - |

| 4-Bromo-1-methylpyrrole | 4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde | Moderate | - |

Biological Significance and Signaling Pathway Modulation

Substituted pyrrole-2-carbaldehydes and their derivatives are of significant interest to the drug development community due to their ability to interact with and modulate the activity of key biological targets. A prominent area of investigation is their potential as inhibitors of protein kinases, which play a central role in cellular signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[11][12][13] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[14] Certain pyrrole-containing compounds have been identified as inhibitors of this pathway.

While direct inhibition of the PI3K/Akt pathway by a specific substituted pyrrole-2-carbaldehyde is a subject of ongoing research, the broader class of pyrrole derivatives has shown promise. These compounds can act as ATP-competitive inhibitors, binding to the kinase domain of PI3K or Akt and preventing their activation. This blockade of downstream signaling can lead to the induction of apoptosis and the inhibition of tumor growth.

Below is a diagram illustrating the key components of the PI3K/Akt signaling pathway and the potential point of intervention by a pyrrole-based inhibitor.

Diagram 1: The PI3K/Akt signaling pathway and potential inhibition by a pyrrole-based compound.

Experimental Workflows

The synthesis and subsequent biological evaluation of substituted pyrrole-2-carbaldehydes follow a logical and systematic workflow. The diagram below outlines the key stages, from initial synthesis to the assessment of biological activity.

Diagram 2: General experimental workflow for the synthesis and evaluation of substituted pyrrole-2-carbaldehydes.

Conclusion

The discovery and development of synthetic routes to substituted pyrrole-2-carbaldehydes have provided medicinal chemists with a powerful toolkit for the creation of novel therapeutic agents. The classical Paal-Knorr and Vilsmeier-Haack reactions remain indispensable methods for accessing these core structures, while ongoing research continues to refine these processes and uncover new synthetic strategies. The demonstrated and potential biological activities of these compounds, particularly as kinase inhibitors, underscore their importance in modern drug discovery. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing the next generation of innovative therapeutics.

References